7-Pentylidenetridecane
Description
7-Pentylidenetridecane is a hypothetical branched alkane characterized by a tridecane backbone (13 carbon chain) with a pentylidene substituent at the 7th position. Branched alkanes like these are critical in industrial applications, including lubricants, fuels, and polymer precursors, where branching influences physical properties such as viscosity, melting point, and oxidative stability .
Properties
CAS No. |
56671-74-0 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
7-pentylidenetridecane |
InChI |
InChI=1S/C18H36/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-14,16-17H2,1-3H3 |
InChI Key |
ZOAQPZPVKINTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetridecane can be achieved through several methods, including:
Alkylation Reactions: One common method involves the alkylation of tridecane with pentylidene halides under the presence of a strong base such as sodium hydride.
Grignard Reactions: Another approach is the reaction of a Grignard reagent derived from pentylidene bromide with a tridecane derivative.
Industrial Production Methods: Industrial production of this compound typically involves:
Catalytic Processes: Utilizing catalysts such as zeolites or metal oxides to facilitate the alkylation reactions.
High-Pressure Reactions: Conducting the reactions under high pressure to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Pentylidenetridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Simpler alkanes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
7-Pentylidenetridecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of 7-Pentylidenetridecane involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence lipid metabolism and membrane fluidity due to its hydrophobic nature.
Comparison with Similar Compounds
Table 1: Molecular Characteristics of Analogous Compounds
Key Observations :
- Chain Length : Longer carbon chains (e.g., C₁₈ in 7-methylheptadecane) exhibit higher molecular weights and boiling points, as seen in gas chromatography (GC) retention indices .
Gas Chromatography (GC) Behavior
Table 2: GC Retention Indices and Temperature Data
Analysis :
- Retention Trends : Longer chains (e.g., C₁₈ vs. C₁₄) result in higher RI values due to increased van der Waals interactions with the column stationary phase .
- Substituent Effects : Methylene groups (=CH₂) may slightly reduce RI compared to methyl (-CH₃) substituents due to reduced molecular surface area .
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